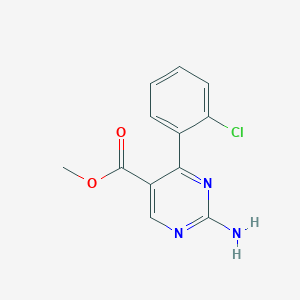

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate

Descripción general

Descripción

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . .

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Pyrimidine derivatives have been shown to have neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Result of Action

Some pyrimidine derivatives have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Análisis Bioquímico

Biochemical Properties

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For example, it may bind to active sites of enzymes, altering their catalytic activity and affecting the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the expression of genes involved in inflammatory responses, leading to changes in the production of cytokines and other signaling molecules . Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, this compound may inhibit the activity of enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by modulating the activity of key enzymes involved in metabolic processes . For example, it may inhibit enzymes responsible for the synthesis of pro-inflammatory mediators, leading to a decrease in their production . Additionally, it can influence the levels of energy metabolites, such as ATP, by altering the activity of enzymes involved in energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects on cellular function . The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins .

Actividad Biológica

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an amino group and a chlorophenyl moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 500 μg/mL | |

| Staphylococcus aureus | 1000 μg/mL | |

| Pseudomonas aeruginosa | Not tested | N/A |

The compound demonstrated notable activity against E. coli and S. aureus, with MIC values indicating effective inhibition at relatively low concentrations.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in inhibiting cancer cell proliferation.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The compound exhibited selective cytotoxicity, particularly against the MDA-MB-231 triple-negative breast cancer cell line, with an IC50 value indicating significant growth inhibition.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is hypothesized that the compound may inhibit enzymes or receptors critical for cellular proliferation and survival, similar to other known pyrimidine derivatives .

Case Studies

- Antimicrobial Efficacy : A study evaluated the in vitro antibacterial activity of various pyrimidine derivatives, including this compound, against standard strains like E. coli and S. aureus. The results showed promising antibacterial effects, supporting further exploration in drug development .

- Cancer Research : In a recent investigation into the anticancer properties of pyrimidines, this compound was found to significantly inhibit the proliferation of MDA-MB-231 cells while exhibiting lower toxicity towards non-cancerous cell lines . This selectivity suggests potential for therapeutic applications in oncology.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the anticancer potential of methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 Values (μM) | Comparison Standard |

|---|---|---|

| MCF-7 | 0.87 - 12.91 | 5-Fluorouracil (17.02) |

| MDA-MB-231 | 1.75 - 9.46 |

The compound appears to induce apoptosis and cell cycle arrest at the G2/M phase, potentially through interactions with specific molecular targets involved in cancer progression. Notably, it enhances caspase levels, which are crucial for apoptosis, indicating a mechanism by which it may exert its anticancer effects.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity. In vitro studies revealed that it significantly suppresses COX-2 activity, a key enzyme in the inflammatory pathway, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the chlorophenyl group can significantly affect the biological activity of this compound. Electron-withdrawing substituents tend to enhance both cytotoxicity and anti-inflammatory effects. For instance, compounds with stronger electron-withdrawing groups have been associated with increased potency against cancer cell lines .

Cytotoxicity Studies

A comprehensive study on various pyrimidine derivatives found that this compound exhibited superior cytotoxicity compared to other derivatives lacking similar substituents. This highlights its potential as a lead compound for further development in cancer therapeutics.

In Vivo Studies

Preliminary in vivo toxicity studies indicate that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further clinical development .

Summary of Biological Activities

| Activity Type | Target/Cell Lines | IC50 Values (μM) | Comparison Standard |

|---|---|---|---|

| Anticancer | MCF-7 | 0.87 - 12.91 | 5-Fluorouracil |

| MDA-MB-231 | 1.75 - 9.46 | ||

| Anti-inflammatory | COX-2 | ~0.04 | Celecoxib |

Propiedades

IUPAC Name |

methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-18-11(17)8-6-15-12(14)16-10(8)7-4-2-3-5-9(7)13/h2-6H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDWVQDZQSJIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674838 | |

| Record name | Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-68-0 | |

| Record name | Methyl 2-amino-4-(2-chlorophenyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.